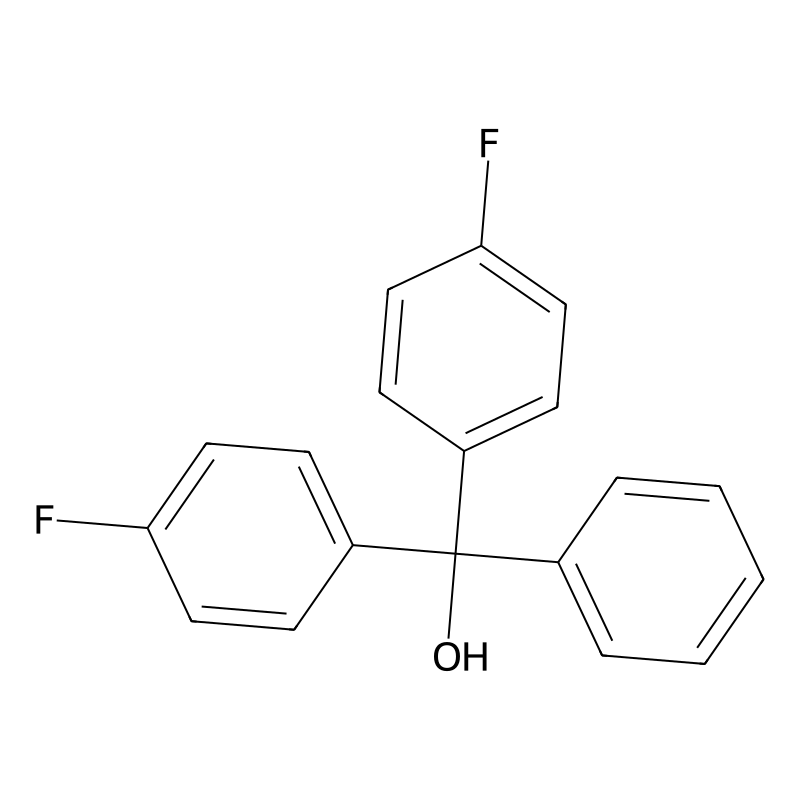Bis(4-fluorophenyl)(phenyl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Building Block for Organic Synthesis
Bis(4-fluorophenyl)(phenyl)methanol possesses a central hydroxyl group and two fluorophenyl rings. Similar molecules, like Bis(4-fluorophenyl)methanol, are known to be valuable building blocks in organic synthesis []. The presence of the reactive hydroxyl group allows for further functionalization, making it a versatile starting material for creating complex organic molecules.
Potential Applications
Based on the properties of Bis(4-fluorophenyl)methanol, Bis(4-fluorophenyl)(phenyl)methanol might hold promise in similar research areas:
- Synthesis of Pharmaceuticals: Bis(4-fluorophenyl)methanol is a crucial building block for various antipsychotic drugs, including fluspirilene, pimozide, and penfluridol []. The structural similarity of Bis(4-fluorophenyl)(phenyl)methanol suggests it could potentially be explored in the synthesis of similar drugs.
- Development of Novel Materials: The aromatic rings and central hydroxyl group could make Bis(4-fluorophenyl)(phenyl)methanol useful in the development of new functional materials. Research on Bis(4-fluorophenyl)methanol suggests its potential application in aromatic polyether synthesis [].
Bis(4-fluorophenyl)(phenyl)methanol, with the chemical formula and CAS number 379-55-5, is a fluorinated diphenylmethanol compound. This compound is characterized by two para-fluorophenyl groups attached to a central phenylmethanol moiety. It is recognized for its role as a versatile building block in organic synthesis, particularly in the pharmaceutical and polymer industries. The compound appears as a white to off-white powder with a melting point range of 43–45 °C .
- Nucleophilic Aromatic Substitution: The presence of fluorine atoms enhances the electrophilicity of the aromatic rings, making them reactive towards nucleophiles. This property is exploited in the synthesis of various aromatic polyethers .
- Chugaev Reaction: This reaction involves the elimination of alcohols to form alkenes and can be utilized for further functionalization of bis(4-fluorophenyl)(phenyl)methanol .
- Corey-Kim Reaction: Used for oxidation processes, this reaction can modify the hydroxyl group of bis(4-fluorophenyl)(phenyl)methanol to produce ketones or aldehydes .
The biological activity of bis(4-fluorophenyl)(phenyl)methanol is primarily linked to its derivatives, which have been investigated for their pharmacological properties. For example, compounds derived from this structure have shown potential as antipsychotic agents and have been used in the synthesis of drugs like fluspirilene and pimozide, which target dopamine receptors . Additionally, research indicates that certain analogs exhibit selectivity for dopamine transporters, suggesting a role in treating neuropsychiatric disorders .
Several synthetic routes exist for producing bis(4-fluorophenyl)(phenyl)methanol:
- Direct Fluorination: This method involves the fluorination of phenol derivatives under controlled conditions to introduce fluorine atoms at the para positions.
- Grignard Reactions: The compound can be synthesized through Grignard reagents reacting with appropriate carbonyl compounds, followed by hydrolysis to yield the desired alcohol.
- Reduction Reactions: Starting from bis(4-fluorophenyl) ketone, reduction with lithium aluminum hydride or similar reagents can yield bis(4-fluorophenyl)(phenyl)methanol.
Bis(4-fluorophenyl)(phenyl)methanol serves multiple applications:
- Pharmaceuticals: It is an essential intermediate in synthesizing various antipsychotic medications and other therapeutic agents.
- Polymer Chemistry: The compound is utilized in creating functional polymers and graft polymers through its reactive hydroxyl groups, enabling advanced material properties .
- Research: It acts as a building block in organic synthesis for developing new chemical entities with potential biological activity.
Interaction studies involving bis(4-fluorophenyl)(phenyl)methanol focus on its binding affinities and selectivities towards neurotransmitter receptors. Research has shown that derivatives of this compound exhibit varying degrees of interaction with dopamine transporters and serotonin receptors, informing drug design strategies for neuropsychiatric conditions .
Several compounds share structural similarities with bis(4-fluorophenyl)(phenyl)methanol. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bis(4-chlorophenyl)(phenyl)methanol | C19H14Cl2O | Contains chlorine instead of fluorine, affecting reactivity. |
| Diphenylmethanol | C13H12O | Lacks fluorine substituents; simpler structure with different properties. |
| Bis(4-methylphenyl)(phenyl)methanol | C19H20O | Methyl groups instead of fluorine; alters lipophilicity and biological activity. |
Uniqueness
Bis(4-fluorophenyl)(phenyl)methanol is unique due to its specific fluorination pattern, which enhances its reactivity and biological activity compared to non-fluorinated analogs. The presence of fluorine atoms significantly influences the compound's electronic properties, making it particularly valuable in medicinal chemistry and materials science.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








